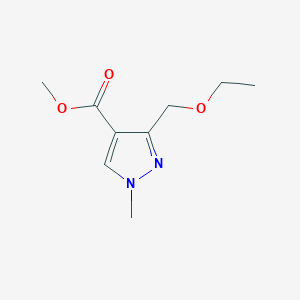

1h-Imidazole-5-carboxaldehyde, 4-propyl-

描述

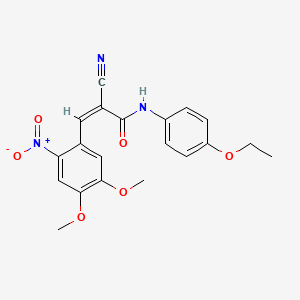

“1h-Imidazole-5-carboxaldehyde, 4-propyl-” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 g/mol . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for “1h-Imidazole-5-carboxaldehyde, 4-propyl-” is 1S/C7H10N2O/c1-2-3-6-7(4-10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9) . This indicates that the compound contains seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis

“1h-Imidazole-5-carboxaldehyde, 4-propyl-” is a white to yellow solid . It has a molecular weight of 138.17 g/mol .科学研究应用

Construction of Metal–Organic Frameworks (MOFs)

Imidazole derivatives, including “1h-Imidazole-5-carboxaldehyde, 4-propyl-”, have been used in the construction of metal–organic frameworks (MOFs). These MOFs are structurally stable and have been used for proton conduction research . The coordination advantage of N-heterocyclic carboxylate ligands, which include imidazole derivatives, makes them ideal for this application .

Proton Conduction

Imidazole-based MOFs have been found to be temperature- and humidity-dependent proton conductors . The best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH . The adsorbed water molecules and carboxylate groups in the MOFs play an important role in the proton conduction process .

Synthesis of Substituted Imidazoles

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in these areas .

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being used in emerging research into dyes for solar cells and other optical applications . Expedient methods for the synthesis of imidazoles are both highly topical and necessary due to their versatility and utility in these areas .

Functional Materials

Imidazoles are utilized in the development of functional materials . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in these areas .

作用机制

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, suggesting that this compound may have multiple potential targets .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, which could provide a basis for understanding the potential interactions of this compound .

属性

IUPAC Name |

5-propyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-6-7(4-10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSGWEZTYITIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=CN1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide](/img/structure/B2722726.png)

![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine](/img/structure/B2722729.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722731.png)

![N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)

![Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate](/img/structure/B2722736.png)

![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)

![1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2722740.png)